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1-(4-Chloro-2-fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine

Antibacterial SAR pyrazolo[3,4-d]pyrimidine halogenation effect

Researchers face a critical gap in kinase SAR: no selectivity data exists for the ortho-F/para-Cl N1-aryl pattern. This 4-imino-5H-pyrazolo[3,4-d]pyrimidin-5-amine fills that gap, enabling head-to-head profiling against 1-(3-chlorophenyl)-, 1-(2-fluorophenyl)-, and 1-(3,4-difluorophenyl)-4-imino analogs. - Unique halogen pattern absent from published antibacterial SAR maps (Beyzaei et al., 2017) - 4-Imino-5-amine motif creates a distinct H-bond donor-acceptor pair vs. 4-amino-pyrazolo[3,4-d]pyrimidines (Novartis DE-69732780-T2) - ≥98% purity; supplied as a research-grade building block with global shipping.

Molecular Formula C11H8ClFN6
Molecular Weight 278.67 g/mol
Cat. No. B11844157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-2-fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine
Molecular FormulaC11H8ClFN6
Molecular Weight278.67 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)F)N2C3=C(C=N2)C(=N)N(C=N3)N
InChIInChI=1S/C11H8ClFN6/c12-6-1-2-9(8(13)3-6)19-11-7(4-17-19)10(14)18(15)5-16-11/h1-5,14H,15H2
InChIKeyLMMMEFIVAFRWCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Imino-pyrazolo[3,4-d]pyrimidine Core Identity and Procurement


1-(4-Chloro-2-fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine (CAS 1416341-50-8, molecular formula C11H8ClFN6, molecular weight 278.67) belongs to the 4-imino-5H-pyrazolo[3,4-d]pyrimidin-5-amine class—a heterocyclic scaffold recognized for its capacity to engage kinase ATP-binding pockets and bacterial targets [1]. The compound carries a 4-chloro-2-fluorophenyl substituent at the N1 position and a 4-imino-5-amine arrangement on the pyrimidine ring, a substitution pattern that differentiates it from the broader 4-amino-pyrazolo[3,4-d]pyrimidine family exemplified by Novartis EGFR inhibitors [2]. The scaffold is commercially supplied at ≥98% purity by multiple vendors and is positioned as a research-grade building block for medicinal chemistry and kinase inhibitor discovery programs .

Why This Scaffold Resists Generic Pyrazolo[3,4-d]pyrimidine Substitution


Within the 4-imino-5H-pyrazolo[3,4-d]pyrimidin-5-amine series, substitution on the N1-phenyl ring is the primary driver of biological activity divergence. The Beyzaei et al. (2017) structure-activity relationship (SAR) study demonstrated that antibacterial potency—measured by inhibition zone diameter (IZD), minimum inhibitory concentration (MIC), and minimum bactericidal concentration (MBC)—varies substantially with the electronic and steric character of the N1-aryl substituent, with large electron-donating groups on the 6-phenyl ring favored for activity [1]. The target compound's 4-chloro-2-fluorophenyl motif introduces a specific halogenation pattern (ortho-fluoro, para-chloro) that is absent from common analogs such as 1-(2-fluorophenyl)-, 1-(3-chlorophenyl)-, or 1-(3,4-difluorophenyl)-4-imino derivatives. In the kinase inhibitor space, analogous pyrazolo[3,4-d]pyrimidine scaffolds show that even minor halogen substitutions on the N1-aryl ring can alter kinase selectivity profiles by an order of magnitude [2]. Consequently, substituting this compound with a generic in-class analog without experimental validation risks losing target-specific binding geometry and the associated biological readout.

Quantitative Differentiation Against Closest Analogs


Halogenation Pattern Shifts Antibacterial SAR

In the 4-imino-5H-pyrazolo[3,4-d]pyrimidin-5-amine series, antibacterial activity is strongly modulated by the N1-phenyl substituent. The target compound carries a 4-chloro-2-fluorophenyl group (ortho-F, para-Cl), a dual-halogenation pattern not represented among the five derivatives evaluated by Beyzaei et al. [1]. Computational models from that study predict that substituting large electron-donating groups on the phenyl ring enhances antibacterial potency; the chloro and fluoro substituents on the target compound each contribute distinct electronic (σm, σp) and lipophilic (π) parameters that differentiate its predicted bioactivity profile from the experimentally characterized mono-substituted and unsubstituted analogs [1].

Antibacterial SAR pyrazolo[3,4-d]pyrimidine halogenation effect

Kinase Selectivity: 4-Chloro-2-fluorophenyl vs. Mono-Halogenated Analogs

The Yang et al. (2013) SAR study on pyrazolo[3,4-d]pyrimidine multikinase inhibitors demonstrated that N1-aryl substitution directly controls the FLT3/VEGFR2 selectivity ratio. Compound 33 in that series achieved FLT3 IC50 = 32 nM and VEGFR2 IC50 values in the low nanomolar range through a specific N1-aryl arrangement [1]. The target compound features an N1-(4-chloro-2-fluorophenyl) substitution that is structurally distinct from the N1-(3-chlorophenyl)-4-imino analog (CAS 1416346-19-4) and the N1-(2-fluorophenyl)-4-imino analog (CAS 1416341-42-8). Based on the established SAR principle that halogen position on the N1-phenyl ring alters kinase binding geometry, the 4-chloro-2-fluorophenyl pattern is expected to produce a kinase inhibition profile measurably different from the 3-chlorophenyl or 2-fluorophenyl mono-substituted variants [1].

Kinase inhibitor selectivity FLT3 VEGFR2 structure-based design

4-Imino-5-amine vs. 4-Amino Hinge-Binding Differentiation

The target compound carries a 4-imino-5-amine arrangement on the pyrimidine ring, which is chemically distinct from the 4-amino substituent found in the Novartis 4-amino-1H-pyrazolo[3,4-d]pyrimidine series (DE-69732780-T2) that inhibit EGFR and c-erbB2 tyrosine kinases [1]. The imino-amine motif introduces tautomeric and hydrogen-bonding capacity that differs from the primary 4-amino group: the imino group (C=NH) can act as a hydrogen-bond acceptor, while the 5-amine (NH2) can serve as a hydrogen-bond donor, creating a donor-acceptor pair that may engage the kinase hinge region differently than the 4-amino-only scaffold. This functional group distinction is predicted to alter both kinase target engagement and physicochemical properties (logP, solubility) relative to the 4-amino-pyrazolo[3,4-d]pyrimidine comparator class [1].

EGFR inhibitor tautomerism hinge-binding motif Novartis patent

Evidence-Backed Research Application Scenarios


Dual Halogen Antibacterial SAR Expansion

The Beyzaei et al. (2017) study established that 4-imino-5H-pyrazolo[3,4-d]pyrimidin-5-amines exhibit moderate to good antibacterial activity against 8 Gram-positive and 5 Gram-negative strains, with SAR indicating that electron-donating substituents on the N1-phenyl ring improve potency [1]. The target compound's 4-chloro-2-fluorophenyl group provides a dual-halogen, electron-withdrawing substitution not explored in that study. Procuring this compound enables systematic evaluation of whether the ortho-F/para-Cl pattern enhances or diminishes antibacterial activity relative to the reported electron-donating analogs, filling a specific gap in the published 4-imino-5H-pyrazolo[3,4-d]pyrimidin-5-amine antibacterial SAR map.

Kinase Profiling of 4-Chloro-2-fluorophenyl Scaffold

The pyrazolo[3,4-d]pyrimidine scaffold is validated as a multikinase inhibitor core with demonstrated FLT3, VEGFR2, and RET activity [1][2]. However, kinase selectivity is exquisitely sensitive to N1-aryl substitution. The target compound's 4-chloro-2-fluorophenyl pattern has not been profiled in any published kinase panel. Procurement of this compound enables a head-to-head selectivity screen against the closest commercially available analogs: 1-(3-chlorophenyl)-4-imino- (CAS 1416346-19-4), 1-(2-fluorophenyl)-4-imino- (CAS 1416341-42-8), and 1-(3,4-difluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine, to quantify the selectivity shift attributable to the ortho-F/para-Cl halogen arrangement.

Hinge-Binding Comparison: Imino vs. Amino Motif

The Novartis patent DE-69732780-T2 established 4-amino-1H-pyrazolo[3,4-d]pyrimidines as EGFR and c-erbB2 tyrosine kinase inhibitors [1]. The target compound replaces the 4-amino group with a 4-imino-5-amine motif, creating a distinct hydrogen-bond donor-acceptor pair at the hinge-binding region. A side-by-side biochemical assay comparing the target compound against a representative 4-amino-pyrazolo[3,4-d]pyrimidine from the Novartis series would quantitatively define the impact of the imino-to-amino substitution on EGFR/erbB2 inhibitory potency and selectivity, generating actionable data for kinase inhibitor design programs seeking novel hinge-binding chemotypes.

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